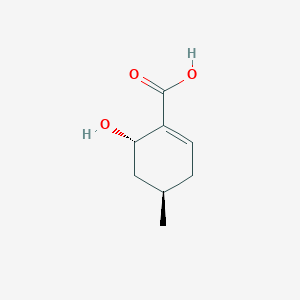
(4R,6S)-6-Hydroxy-4-methylcyclohex-1-ene-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R,6S)-6-Hydroxy-4-methylcyclohex-1-ene-1-carboxylic acid is an organic compound with a unique structure characterized by a cyclohexene ring substituted with a hydroxyl group and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R,6S)-6-Hydroxy-4-methylcyclohex-1-ene-1-carboxylic acid typically involves several steps. One common method is the Sharpless asymmetric dihydroxylation, which introduces the hydroxyl group with high enantioselectivity. This is followed by regiospecific nucleophilic hydride opening of the cyclic sulfite/sulfate . Another approach involves the use of (S)-(-)-Malic acid as a starting material, which undergoes a series of reactions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and minimize costs. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
(4R,6S)-6-Hydroxy-4-methylcyclohex-1-ene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylic acid group can yield an alcohol .
科学的研究の応用
(4R,6S)-6-Hydroxy-4-methylcyclohex-1-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies of enzyme-substrate interactions and metabolic pathways.
作用機序
The mechanism of action of (4R,6S)-6-Hydroxy-4-methylcyclohex-1-ene-1-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
Some compounds similar to (4R,6S)-6-Hydroxy-4-methylcyclohex-1-ene-1-carboxylic acid include:
Menisdaurigenin: A compound with a similar cyclohexene structure but different functional groups.
Coculauril: Another compound with a similar core structure but different stereochemistry.
Uniqueness
What sets this compound apart is its specific stereochemistry and functional groups, which confer unique chemical properties and biological activities. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
894415-72-6 |
|---|---|
分子式 |
C8H12O3 |
分子量 |
156.18 g/mol |
IUPAC名 |
(4R,6S)-6-hydroxy-4-methylcyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C8H12O3/c1-5-2-3-6(8(10)11)7(9)4-5/h3,5,7,9H,2,4H2,1H3,(H,10,11)/t5-,7+/m1/s1 |
InChIキー |
USANAFDCLKJQFV-VDTYLAMSSA-N |
異性体SMILES |
C[C@@H]1CC=C([C@H](C1)O)C(=O)O |
正規SMILES |
CC1CC=C(C(C1)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


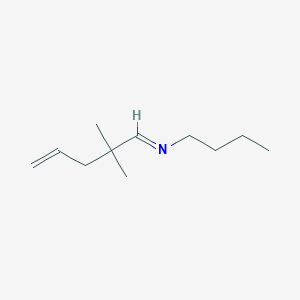
![5-(Morpholin-4-yl)pyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B12611371.png)
![(4S)-2-Phenyl-4-[(phenylselanyl)methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12611372.png)
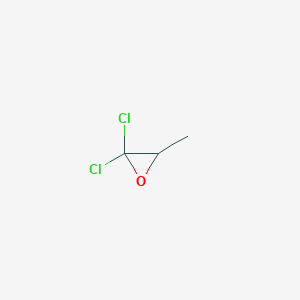
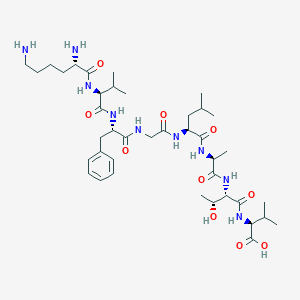
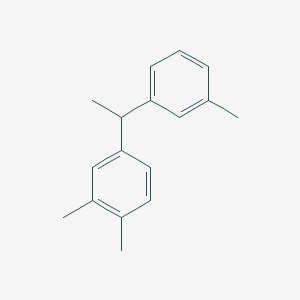
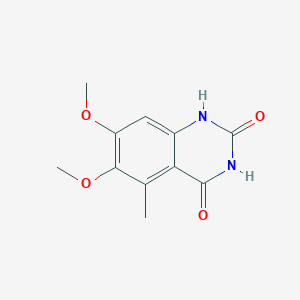
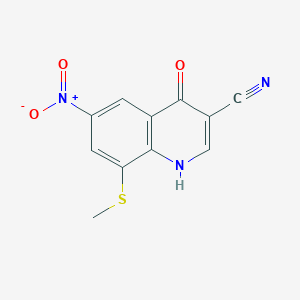
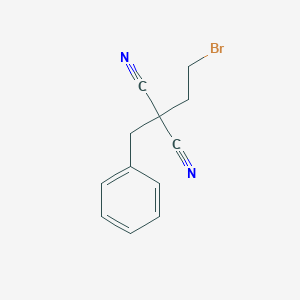
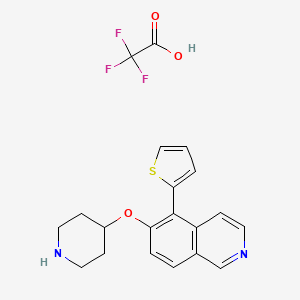
phosphanium bromide](/img/structure/B12611416.png)
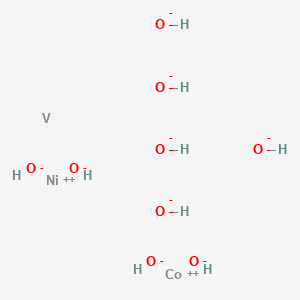
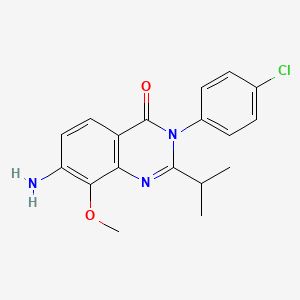
![4-Nitro-N-[2-(2-phenyl-1H-indol-3-yl)propyl]benzene-1-sulfonamide](/img/structure/B12611433.png)
